molecular formula C16H13N5OS2 B2868293 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 442865-58-9

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No. B2868293
CAS RN: 442865-58-9
M. Wt: 355.43
InChI Key: UVOZQYOTTYAJKB-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It’s part of a class of compounds that originated from a structure-based virtual screening made on IDO1 active site .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have synthesized various heterocyclic compounds incorporating elements similar to the mentioned chemical structure. These compounds have been explored for their potential in creating innovative heterocycles with insecticidal, antimicrobial, and antitumor properties. For instance, the synthesis of novel heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the development of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions and subsequent cyclization has been documented (Ibrahim et al., 2011).

Anticancer Research

Derivatives of the given chemical structure have been examined for their anticancer effects. Modification of related compounds by replacing the acetamide group with alkylurea has shown remarkable anticancer effects and reduced toxicity, highlighting the potential of these compounds in cancer therapy (Wang et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of newly synthesized compounds, which include structures similar to the specified chemical compound, have been investigated. These studies aim to develop new therapeutic agents to combat microbial and fungal infections. For example, certain novel bioactive sulfonamide thiazole derivatives have been synthesized and shown to possess potential insecticidal agents against Spodoptera littoralis, indicating their broader application in pest control and antimicrobial activities (Soliman et al., 2020).

Inhibitory Effects on Human Cancer Cell Lines

The antiproliferative activity of various compounds derived from or related to the specified chemical structure has been screened against different human cancer cell lines. Some compounds have shown promising inhibitory effects, suggesting their potential as anticancer agents. This underscores the importance of further research into these compounds for potential therapeutic applications (Albratty et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential in cancer immunotherapy, given the promising results of similar compounds in boosting the immune response . Additionally, the synthesis method could be further optimized for efficiency and environmental impact .

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c17-8-11-10-4-3-5-12(10)24-15(11)18-14(22)9-23-16-20-19-13-6-1-2-7-21(13)16/h1-2,6-7H,3-5,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZQYOTTYAJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

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